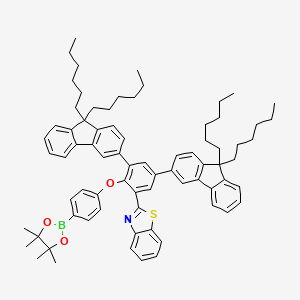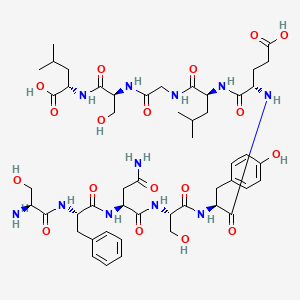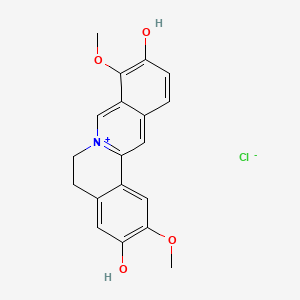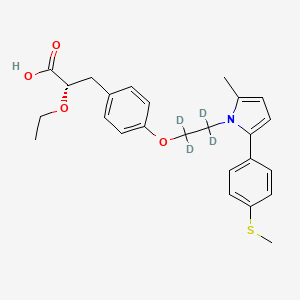
Saroglitazar-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saroglitazar-d4 is a deuterated form of Saroglitazar, a drug primarily used for the treatment of type 2 diabetes mellitus and dyslipidemia. Saroglitazar itself is a dual peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes. This dual action helps in reducing triglycerides and improving insulin sensitivity, making it beneficial for patients with diabetic dyslipidemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Saroglitazar-d4 involves the incorporation of deuterium atoms into the Saroglitazar molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium incorporation involve the use of deuterated reagents and catalysts under controlled conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound would likely follow similar principles to those used in laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Saroglitazar-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of carbonyl groups can yield alcohols.
科学的研究の応用
Saroglitazar-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways and drug interactions.
Biology: Employed in studies to understand the biological effects of deuterium incorporation on drug metabolism and efficacy.
Medicine: Investigated for its potential benefits in treating metabolic disorders, including diabetes and dyslipidemia.
Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties due to the presence of deuterium.
作用機序
Saroglitazar-d4 exerts its effects through dual activation of PPARα and PPARγ receptors. Activation of PPARα leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPARγ improves insulin sensitivity and glucose uptake. These combined actions help in managing both lipid and glucose levels in patients with type 2 diabetes and dyslipidemia .
類似化合物との比較
Similar Compounds
Pioglitazone: A PPARγ agonist used for the treatment of type 2 diabetes.
Fenofibrate: A PPARα agonist used to reduce cholesterol levels.
Rosiglitazone: Another PPARγ agonist used for diabetes management.
Uniqueness
Saroglitazar-d4 is unique due to its dual PPARα/γ agonist activity, which allows it to simultaneously address both lipid and glucose abnormalities. This dual action is not present in other similar compounds, making this compound a valuable therapeutic option for patients with complex metabolic disorders .
特性
分子式 |
C25H29NO4S |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
(2S)-2-ethoxy-3-[4-[1,1,2,2-tetradeuterio-2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i15D2,16D2 |
InChIキー |
MRWFZSLZNUJVQW-VXDKYLIBSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)O)OCC)N2C(=CC=C2C3=CC=C(C=C3)SC)C |
正規SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




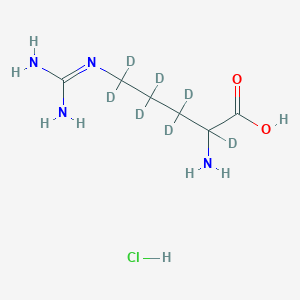
![3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one](/img/structure/B12376866.png)

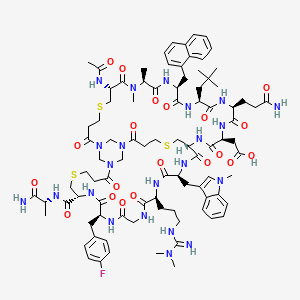
![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)
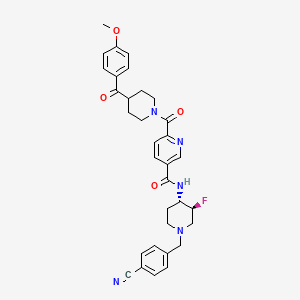
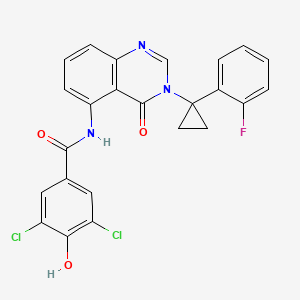
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)
